molecular formula C16H10BrN5O2 B2956426 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide CAS No. 894066-59-2

5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide

Cat. No.: B2956426
CAS No.: 894066-59-2
M. Wt: 384.193
InChI Key: DLMXEGBZWRHWSK-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a brominated furan-2-carboxamide moiety via a phenyl spacer. The bromine atom enhances hydrophobicity and may improve target binding through halogen interactions, while the carboxamide group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN5O2/c17-14-7-6-13(24-14)16(23)19-11-3-1-10(2-4-11)12-5-8-15-20-18-9-22(15)21-12/h1-9H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXEGBZWRHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. One common method involves the cyclization of hydrazinyl-pyridazine derivatives with ortho esters under acidic conditions . The furan-2-carboxamide moiety can be introduced through a subsequent amidation reaction using appropriate carboxylic acid derivatives and amine reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to achieve efficient and eco-friendly production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

(a) Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
  • Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the brominated furan with a methylphenylacetamide group.
  • Functional Role : Inhibits Lin28 proteins, which regulate developmental timing and pluripotency .
(b) Compound 10 ([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Pyridine from Docking Studies)
  • Structure : Replaces the phenyl spacer with a pyridine ring.
  • Binding Interactions : Molecular docking with PEF(S) protein (PDB: 4WQ2) revealed π-stacking between pyridine and Trp168, as well as H-bonding with the pyridine nitrogen .
  • Key Differences : The phenyl spacer in the target compound may allow greater conformational flexibility, while bromine could enhance hydrophobic interactions absent in Compound 10.

Substituent Variations

(a) AZ257 (6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)
  • Structure : A dihydropyridine derivative with a 4-bromophenyl group and furyl substituent.
  • Functional Role : Likely targets calcium channels or oxidoreductases due to the dihydropyridine core .
(b) 836646-70-9 (3-Amino-N-(2-Benzoyl-4-Chlorophenyl)-4-(4-Fluorophenyl)-6-(2-Thienyl)Thieno[2,3-b]Pyridine-2-Carboxamide)
  • Structure: Thieno[2,3-b]pyridine core with thienyl and fluorophenyl substituents.
  • Key Differences : The thiophene ring introduces sulfur-mediated electronic effects, while the target compound’s furan may engage in weaker H-bonding but better solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Lin28-1632 Compound 10 AZ257
Molecular Weight ~420 Da ~350 Da ~320 Da ~580 Da
LogP (Predicted) 3.8 2.5 2.2 4.1
Hydrogen Bond Donors 2 1 1 3
Key Substituents Br, Furan Methyl, Acetamide Pyridine Br, Thioether
  • Furan vs. Thiophene : Furan’s oxygen atom offers weaker electronegativity than thiophene’s sulfur, altering electronic distribution and binding kinetics .

Biological Activity

5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is a heterocyclic compound notable for its complex structure which includes a triazole ring fused with a pyridazine and a furan-2-carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrN6O, with a molecular weight of 364.19 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC14H11BrN6O
Molecular Weight364.19 g/mol
CAS Number894066-59-2
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyridazine rings facilitate hydrogen bonding and π-π interactions with target proteins, which can lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial in the context of cancer therapy where such interactions can disrupt cellular proliferation pathways.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . These findings suggest that this compound may possess similar anticancer properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the triazole ring is known to enhance the antimicrobial efficacy of compounds by disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay have been employed to assess the cytotoxic effects of triazole derivatives on cancer cell lines. Compounds similar to this compound were found to significantly induce apoptosis through caspase activation pathways .
  • Docking Studies : Computational docking studies have indicated that this compound can effectively bind to c-Met kinase, a target involved in tumor growth and metastasis. The binding affinity was comparable to established inhibitors like Foretinib .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Containment: Use fume hoods for synthesis and purification steps to minimize inhalation exposure .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent incompatibility.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust formation .
  • Emergency Protocols: For accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns in the triazolopyridazine and furan rings (e.g., coupling constants for bromine’s deshielding effects) .
  • Mass Spectrometry: High-resolution LC-MS to verify molecular weight (e.g., [M+H]+^+ peak at ~445 m/z) and detect potential byproducts .
  • FT-IR: Identify carbonyl (C=O) stretching vibrations (~1670 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .

Q. How can synthetic routes be optimized to improve yield and purity?

Answer:

  • Catalyst Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-bromo bond formation, optimizing ligand systems (e.g., SPhos for sterically hindered substrates) .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Reaction Monitoring: TLC with UV visualization at 254 nm to track intermediate formation .

Advanced Research Questions

Q. How can computational chemistry approaches predict the compound’s reactivity and target selectivity?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electron density distributions, identifying nucleophilic/electrophilic sites (e.g., bromine’s σ-hole for halogen bonding) .
  • Molecular Dynamics: Simulate binding interactions with biological targets (e.g., kinases) using software like GROMACS, focusing on triazolopyridazine’s π-π stacking potential .
  • ICReDD Workflow: Integrate reaction path search algorithms with experimental data to prioritize derivatives with enhanced selectivity .

Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?

Answer:

  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess first-pass metabolism (e.g., CYP450-mediated degradation of the furan ring) .
  • Pharmacokinetic Profiling: Measure plasma protein binding (e.g., equilibrium dialysis) and tissue distribution in rodent models .
  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Substitution Patterns: Replace bromine with electron-withdrawing groups (e.g., CF3_3) to enhance target binding affinity, as seen in trifluoromethyl analogs .
  • Scaffold Hopping: Modify the triazolopyridazine core to imidazopyridazine or thienopyridazine to probe π-stacking interactions .
  • Bioisosteres: Replace the furan carboxamide with thiophene or pyridine rings to improve metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

Answer:

  • Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and validate protocols via inter-laboratory reproducibility tests .
  • Data Normalization: Correct for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers and re-evaluate under uniform conditions .

Experimental Design Considerations

Q. What strategies minimize off-target effects in cellular assays?

Answer:

  • Counter-Screening: Test against panels of related targets (e.g., kinase family members) to assess selectivity .
  • CRISPR Knockout Models: Use gene-edited cell lines to confirm target-specific phenotypes .
  • Proteome Profiling: Employ affinity-based pulldown coupled with mass spectrometry to identify unintended interactors .

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